molecular formula C21H18ClN3O2 B11540489 2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11540489
M. Wt: 379.8 g/mol
InChI Key: ZHBWYUNXLKLAFS-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a phenoxyphenyl group, and an acetohydrazide moiety. It is often used in proteomics research and has a molecular formula of C21H18ClN3O2 .

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with acetohydrazide, followed by the condensation with 3-phenoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(Z)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H18ClN3O2/c22-17-9-11-18(12-10-17)23-15-21(26)25-24-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14,23H,15H2,(H,25,26)/b24-14-

InChI Key

ZHBWYUNXLKLAFS-OYKKKHCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\NC(=O)CNC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.